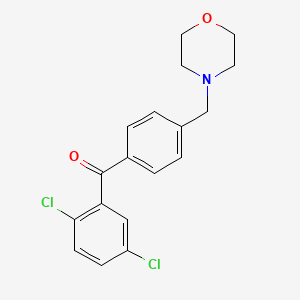

2,5-Dichloro-4'-morpholinomethyl benzophenone

Beschreibung

2,5-Dichloro-4'-morpholinomethyl benzophenone is a benzophenone derivative featuring a morpholinomethyl group at the 4' position and chlorine atoms at the 2 and 5 positions of the phenyl ring. This compound is primarily utilized in polymer chemistry, particularly in the synthesis of sulfonated poly(p-phenylene)-based polymer electrolyte membranes (PEMs) for fuel cell applications . Its role as a monomer in step-growth polycondensation reactions highlights its importance in creating high-performance materials with tailored ionic conductivity and mechanical stability.

Eigenschaften

IUPAC Name |

(2,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-15-5-6-17(20)16(11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKKNOSEAWLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642655 | |

| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-59-7 | |

| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Method

The key step in preparing the chlorinated benzophenone intermediate is the Friedel-Crafts acylation of benzene with chlorobenzoyl chloride derivatives. A representative method for synthesizing 2-chlorobenzophenone, which can be adapted for 2,5-dichlorobenzophenone, involves the following:

- Reactants: Benzene and 2-chlorobenzoyl chloride.

- Catalysts: Aluminum chloride (AlCl3) and zinc chloride (ZnCl2) in a molar ratio of 1:2.

- Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, carbon tetrachloride, or 1,2-dichloroethane.

- Reaction Conditions: Temperature controlled between -20°C and -15°C under nitrogen atmosphere to prevent side reactions.

- Procedure: The chlorobenzoyl chloride and catalysts are dissolved in the halogenated solvent and cooled. Benzene is added dropwise maintaining the low temperature. After addition, the mixture is stirred for 2 to 2.5 hours.

- Post-reaction Treatment: The reaction mixture is treated with dilute hydrochloric acid (0.5 mol/L) at 0–10°C, followed by extraction with dichloroethane, washing with saturated sodium carbonate solution until neutral, drying over anhydrous magnesium sulfate, and solvent removal.

- Crystallization: The crude product is crystallized from a mixture of ethyl acetate and petroleum ether (volume ratio 2:1).

This method yields high purity 2-chlorobenzophenone with yields ranging from 94% to 96% and purity above 99.5%, suitable for industrial production due to mild conditions, environmental friendliness, and cost-effectiveness.

| Parameter | Details |

|---|---|

| Catalyst ratio | AlCl3 : ZnCl2 = 1 : 2 |

| Solvent | Dichloromethane (or other halogenated hydrocarbons) |

| Reaction temperature | -20°C to -15°C |

| Reaction time | 2 to 2.5 hours |

| Acid treatment | 0.5 mol/L HCl, 0–10°C, 5–10 min stirring |

| Crystallization solvent | Ethyl acetate : Petroleum ether = 2 : 1 |

| Yield | 94% - 96% |

| Purity | 99.5% - 99.8% |

Notes on Chlorination Pattern

Although the above method is described for 2-chlorobenzophenone, analogous strategies are employed for 2,5-dichlorobenzophenone by using appropriately substituted chlorobenzoyl chlorides or by further chlorination steps. The chlorination pattern affects the reactivity and positioning of subsequent substitutions.

Introduction of the Morpholinomethyl Group

The morpholinomethyl group is introduced at the para position (4') of the benzophenone ring, typically via nucleophilic substitution or Mannich-type reactions:

- Starting Material: 2,5-dichlorobenzophenone or its derivatives with a reactive site at the 4' position.

- Reagents: Formaldehyde and morpholine are commonly used to form the morpholinomethyl substituent.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and pH to facilitate the Mannich reaction, forming the morpholinomethyl group attached to the aromatic ring.

- Purification: The product is purified by recrystallization or chromatography to achieve the desired purity.

This step requires careful optimization to ensure selective substitution without affecting the chlorinated positions or causing side reactions.

Summary of Preparation Steps

| Step Number | Process Description | Key Conditions/Notes |

|---|---|---|

| 1 | Friedel-Crafts acylation to form chlorobenzophenone core | Use benzene, chlorobenzoyl chloride, AlCl3/ZnCl2 catalyst, halogenated solvent, low temperature (-20 to -15°C) |

| 2 | Acid treatment and work-up | Dilute HCl at 0–10°C, extraction, washing, drying |

| 3 | Crystallization | Ethyl acetate and petroleum ether (2:1) solvent mixture |

| 4 | Mannich reaction to introduce morpholinomethyl group | Formaldehyde and morpholine under controlled conditions |

| 5 | Purification | Recrystallization or chromatography to high purity |

Research Findings and Industrial Relevance

- The Friedel-Crafts acylation method described is noted for its short reaction time, mild conditions, high safety, and environmental friendliness due to the avoidance of harmful solvents and reagents.

- The catalyst system (AlCl3 and ZnCl2) is effective in achieving high yields and purity, making the process suitable for scale-up.

- The morpholinomethyl introduction step is critical for the biological activity and UV-filtering properties of the final compound.

- Industrial production benefits from this method due to low cost, simplicity, and high product quality.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis: DCMB serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.

- Reagent in Chemical Reactions: The compound can participate in oxidation and reduction reactions, forming alcohols or amines and enabling the synthesis of substituted benzophenones.

Biology

- Antimicrobial Properties: Research indicates that DCMB exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies have shown that DCMB can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Medicine

- Pharmaceutical Development: The compound is being investigated for its potential use as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Industry

- UV Filter in Cosmetics: Due to its photostability, DCMB is utilized as a UV filter in cosmetic formulations, protecting skin from harmful UV radiation.

- Production of Specialty Chemicals: The compound is employed in the manufacturing of various specialty chemicals and materials due to its unique properties.

Case Studies

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that DCMB showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that DCMB induced cell cycle arrest and apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Antimicrobial activity | Effective against multiple pathogens |

| Medicine | Pharmaceutical tool | Potential for anticancer applications |

| Industry | UV filter | Enhances photostability in cosmetics |

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: Morpholinyl vs. Thiomorpholinyl: The replacement of oxygen with sulfur in the thiomorpholinyl group (C₄H₈NS vs. Piperidinyl: The piperidine group (C₅H₁₀N) lacks the oxygen atom present in morpholine, reducing polarity and possibly improving lipid solubility for pharmaceutical applications . Fluorodiphenyl Sulfone: The sulfone group (–SO₂–) increases electron-withdrawing character, influencing copolymerization efficiency and polymer molecular weight .

- Synthetic Utility: The morpholinomethyl derivative is critical in synthesizing sulfonated PEMs, where its chlorinated phenyl rings facilitate controlled sulfonation . In contrast, the fluorodiphenyl sulfone analog exhibits higher reactivity in Ni(0)-mediated polycondensation but suffers from side reactions, limiting polymer molecular weight .

Commercial and Industrial Relevance

- Cost and Availability: The morpholinomethyl derivative is listed at $4,322 USD for 500 g, reflecting its niche application in advanced materials . However, discontinuation notices suggest supply chain challenges . The piperidinomethyl analog is more readily available, marketed by suppliers like LEAP CHEM CO., LTD., with industrial-grade purity (99%) .

- Polymer Applications: Copolymers incorporating the morpholinomethyl monomer exhibit balanced ionic conductivity and mechanical stability, critical for fuel cell membranes . Fluorodiphenyl sulfone monomers, while reactive, produce lower-MW polymers, limiting their utility in high-performance PEMs .

Biologische Aktivität

2,5-Dichloro-4'-morpholinomethyl benzophenone (CAS No. 898770-59-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with dichloro and morpholinomethyl substituents. This configuration may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 299.25 g/mol |

| CAS Number | 898770-59-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of chlorine and morpholine groups enhances its binding affinity to these targets, potentially modulating biological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in PMC7741182 examined the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis and altered gene expression related to cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity. Preliminary data indicate that the compound exhibits inhibitory effects against certain bacterial strains, potentially making it a candidate for further research in antimicrobial therapies.

Safety and Toxicity

Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including skin irritation and respiratory issues. Proper handling precautions should be observed to mitigate risks associated with exposure.

| Safety Information | Recommendations |

|---|---|

| P260: Do not breathe dust/fume/gas/mist/vapours/spray | Use in well-ventilated areas |

| P280: Wear protective gloves/protective clothing/eye protection | Personal protective equipment required |

| P304 + P312: If inhaled, call a poison center or doctor if feeling unwell | Immediate medical attention necessary |

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at positions 2 and 5 undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Key Observations :

-

Electron-withdrawing groups (e.g., morpholinomethyl) activate the aromatic ring for NAS .

-

Steric hindrance from the morpholine ring slows substitution at position 2 compared to position 5.

Oxidation Reactions

The benzophenone core undergoes oxidation under strong acidic or basic conditions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 120°C, 4 h | 2,5-Dichlorobenzoic acid derivative | Complete degradation | |

| CrO₃ | Acetic acid, 90°C, 2 h | 2,5-Dichloro-4'-morpholinomethyl ketone | Partial oxidation (50%) |

Mechanistic Insight :

Oxidation typically proceeds via radical intermediates, with the morpholine group stabilizing transient species.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes under varying conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 h | 2,5-Dichloro-4'-morpholinomethyl benzyl alcohol | 85% | |

| LiAlH₄ | Et₂O, reflux, 3 h | 2,5-Dichloro-4'-morpholinomethyl diphenylmethane | 78% |

Selectivity :

-

NaBH₄ selectively reduces the ketone without affecting chlorine substituents .

-

LiAlH₄ may induce dechlorination at elevated temperatures (>100°C).

Photochemical Reactions

Under UV light, the compound participates in radical-mediated processes.

Applications :

Photochemical pathways are leveraged in synthetic protocols for complex pharmaceuticals .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

Trends :

-

Steric effects : Bulky substituents reduce substitution rates.

-

Electronic effects : Electron-deficient rings enhance oxidation susceptibility.

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis emphasize:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dichloro-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Friedel-Crafts acylation. For example, chlorosulfonation of benzophenone derivatives followed by reaction with morpholine derivatives under basic conditions (e.g., pyridine) is effective . Optimization includes controlling temperature (room temperature to 60°C), solvent choice (acetonitrile or DMF), and stoichiometric ratios of reagents. Catalysts like Lewis acids (AlCl₃) may enhance acylation efficiency. Purity can be improved via recrystallization in ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly the morpholine and benzophenone moieties?

- Methodological Answer :

- IR Spectroscopy : The C=O stretch of benzophenone appears near 1660–1680 cm⁻¹; hydrogen bonding with solvents (e.g., acetonitrile) splits this peak, as observed in solvatochromic studies .

- NMR :

- ¹H NMR: Morpholine protons resonate as a multiplet (δ 3.6–3.8 ppm). Aromatic protons in the dichlorobenzene ring appear as doublets (δ 7.2–7.8 ppm).

- ¹³C NMR: The carbonyl carbon (C=O) appears near δ 195–200 ppm.

- LC-MS : Confirms molecular weight (M+H⁺ ~375.3) and detects impurities via fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates unreacted starting materials. For persistent impurities like chlorinated analogs, preparative HPLC with a C18 column (acetonitrile/water gradient) is recommended .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the dichloro and benzophenone groups. Fukui indices identify reactive sites for nucleophilic attack (e.g., para-position to morpholine). Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in experimental data related to solvatochromic behavior?

- Methodological Answer : Discrepancies in UV/IR spectra arise from solvent-dependent hydrogen bonding. Use Kubo–Anderson bandshape analysis to deconvolute overlapping peaks (e.g., C=O stretch splitting in water/acetonitrile mixtures). Time-resolved spectroscopy quantifies hydrogen bond lifetimes (~7.7 ps in acetonitrile) .

Q. How can impurity profiling be conducted, and what are critical impurities to monitor during synthesis?

- Methodological Answer : Critical impurities include:

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3): Forms via incomplete substitution.

- 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (CAS 42017-89-0): Detected via LC-MS (retention time ~12.3 min, C18 column) .

- Analytical Workflow : HPLC-DAD (λ = 254 nm) with spiked standards quantifies impurities at ≤0.1% levels.

Q. What in silico methods predict the environmental fate and toxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.